1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro-
Overview
Description
1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- is a heterocyclic compound that contains both benzothiazepine and furan moieties. Compounds of this class are known for their diverse biological activities and potential therapeutic applications. The presence of the benzothiazepine ring system is particularly significant in medicinal chemistry due to its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the benzothiazepine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzothiazepine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepin-4(5H)-one: Lacks the furan ring but shares the benzothiazepine core.
2-(2-Furanyl)-2,3-dihydro-1H-pyrrole: Contains the furan ring but has a different heterocyclic core.
Benzothiazepine derivatives: Various derivatives with different substituents on the benzothiazepine ring.
Uniqueness
1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- is unique due to the combination of the benzothiazepine and furan rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13-8-12(10-5-3-7-16-10)17-11-6-2-1-4-9(11)14-13/h1-7,12H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZVCRXTLKYQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372383 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671210 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89813-88-7 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2-(2-furanyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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